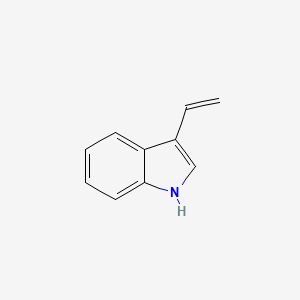

3-Ethenyl-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethenyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h2-7,11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMMUQMONCMYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561338 | |

| Record name | 3-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53654-36-7 | |

| Record name | 3-Ethenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Ethenyl 1h Indole

Reaction Pathways Involving the Ethenyl Group

The ethenyl (vinyl) moiety at the 3-position of the indole (B1671886) ring is a key functional handle, enabling 3-vinylindole to act as a reactive diene or monomer in various chemical processes.

Cycloaddition Reactions (e.g., Diels-Alder) of the Ethenyl Moiety

3-Vinylindoles are well-established as effective dienes in Diels-Alder reactions, readily undergoing [4+2] cycloadditions with a wide array of dienophiles. These reactions are crucial for constructing complex polycyclic frameworks, including carbazole (B46965) and tetrahydrocarbazole derivatives. The electron-rich nature of the vinyl group in 3-vinylindole facilitates its participation as the 4π component.

Dienophiles and Adducts: 3-Vinylindoles react with electron-deficient dienophiles such as N-phenylmaleimide, methyl acrylate (B77674), nitroolefins, p-benzoquinone, 1,4-naphthoquinone, and ethenetetracarbonitrile researchgate.netnih.govacs.orgthieme-connect.compublish.csiro.aupublish.csiro.auunimi.it. These reactions typically yield tetrahydrocarbazole skeletons or related fused ring systems researchgate.netnih.govacs.org. For instance, reactions with N-phenylmaleimide often furnish derivatives of the 1,2,3,3a,4,5,10,10b-octahydropyrrolo[3,4-a]carbazole system researchgate.net.

Catalysis and Stereoselectivity: The Diels-Alder reactions of 3-vinylindoles can be catalyzed by Lewis acids (e.g., AlCl₃) or, more prominently, by organocatalysts, particularly chiral phosphoric acids and thiourea (B124793) derivatives. These catalytic systems enable highly diastereo- and enantioselective cycloadditions, leading to optically active hydrocarbazoles with multiple stereocenters nih.govacs.orgthieme-connect.comunimi.itnih.govbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.netacs.org. The stereochemical outcome is often influenced by the catalyst's ability to activate both the diene and dienophile through hydrogen bonding nih.govbeilstein-journals.org.

Competing Reactions: In some instances, Michael addition can compete with the Diels-Alder cycloaddition, particularly under certain catalytic conditions researchgate.net. Additionally, [2+2] cycloadditions can occur with highly reactive dienophiles like ethenetetracarbonitrile, leading to cyclobutane (B1203170) adducts, especially when steric hindrance is a factor, as seen with 2-methyl-3-vinylindole publish.csiro.au.

Table 1: Diels-Alder Reactions of 3-Vinylindole Derivatives

| Dienophile | Catalyst/Conditions | Product Class | Typical Yield | Enantioselectivity (ee) | References |

| N-Phenylmaleimide | Organocatalyst (e.g., chiral phosphoric acid) | Tetrahydrocarbazoles | Good-Excellent | High-Excellent | nih.govacs.orgthieme-connect.com |

| Nitroolefins | Organocatalyst (e.g., chiral phosphoric acid) | 1-Nitro-hydrocarbazoles | Moderate-Good | High-Excellent | nih.govacs.org |

| Ethenetetracarbonitrile | Uncatalyzed (or Lewis Acid) | Indolylbutadienetricarbonitriles | Variable | N/A | researchgate.netpublish.csiro.au |

| p-Benzoquinone | Organocatalyst (e.g., chiral phosphoric acid) | Carbazole derivatives | Very Good | Excellent | thieme-connect.com |

| Methyleneindolinone | Bisthiourea catalyst | Spiro[cyclopenta[b]indole-1,3′-oxindole] | Excellent | Excellent | nih.govresearchgate.net |

| 1-Azadienes | Chiral Phosphoric Acid | Benzofuran-fused tetrahydropyridines | Good-Excellent | Good-Excellent | beilstein-journals.orgresearchgate.net |

Polymerization and Copolymerization Studies of 3-Ethenyl-1H-indole

While the direct polymerization of 3-vinylindole itself is less extensively detailed compared to its N-vinyl indole counterparts in the provided literature, the vinyl group makes it a potential monomer for polymerization and copolymerization reactions. N-vinylindole derivatives have been successfully polymerized using controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) iiis.orgfigshare.comacs.orgfigshare.comacs.orgresearchgate.net.

Polymerization Techniques: RAFT polymerization, often employing xanthate-type chain transfer agents (CTAs), has been used to synthesize polymers of N-vinylindole derivatives with controlled molecular weights and narrow molecular weight distributions iiis.orgfigshare.comacs.orgfigshare.comacs.org. Parameters like solvent, temperature, monomer concentration, and CTA-to-initiator ratio are crucial for optimal control figshare.comacs.org.

Monomer Reactivity: Some N-vinylindole derivatives, like 3-methyl-N-vinylindole, show a propensity for cationic polymerization due to their electron-rich nature, which can complicate controlled radical polymerization acs.org.

Copolymerization: 3-Vinylindole derivatives can be copolymerized with electron-accepting monomers, such as maleic anhydride (B1165640) researchgate.net. The formation of charge-transfer complexes between the electron-rich vinylindole and the electron-deficient comonomer can influence the polymerization kinetics and copolymer composition researchgate.net. Iron-catalyzed C-H/C-H heterocoupling has also been explored for the copolymerization of enamines, including N-vinylindoles, with thiophenes, leading to polymers with novel backbones nih.gov.

Table 2: RAFT Polymerization of N-Vinylindole Derivatives

| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn | References |

| 2-Methyl-N-vinylindole | CTA 2 | AIBN | Various | Ambient | 1700–19400 | 1.20–1.40 | figshare.comacs.org |

| N-Vinylindole | CTA 2 | AIBN | Various | Ambient | Variable | Variable | figshare.comacs.org |

| 3-Methyl-N-vinylindole | CTA 2 | AIBN | Various | Ambient | Variable | Variable | figshare.comacs.org |

Note: AIBN = 2,2'-azobis(isobutyronitrile). CTA 2 = O-ethyl-S-(1-phenylethyl)dithiocarbonate. Data pertains to N-vinylindole derivatives as direct 3-vinylindole polymerization data is less abundant in the provided snippets.

Hydrogenation and Reduction Chemistry of the Ethenyl Group

The ethenyl group in 3-vinylindole can be selectively reduced to an ethyl group through hydrogenation. This transformation is typically achieved using catalytic hydrogenation conditions, such as hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). Such reductions are often employed in multi-step syntheses to saturate the alkene moiety, yielding 3-ethyl-1H-indole cymitquimica.com, or as a final step in the synthesis of complex molecules researchgate.netnih.gov. For example, hydrogenation of a derived alkene has been used to convert it into a carboxylic acid precursor for further cyclization reactions in natural product synthesis nih.gov.

Indole Ring Reactivity and Functionalization at Other Positions

Beyond the reactivity of the vinyl group, the indole ring itself can undergo functionalization at its nitrogen atom (N1) and various carbon positions.

N-Functionalization (Alkylation, Acylation) of the Indole Nitrogen

The nitrogen atom (N1) of the indole ring is nucleophilic and can be readily functionalized through alkylation or acylation reactions. These modifications can alter the electronic properties and steric environment of the indole, influencing its reactivity in subsequent transformations.

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents, often in the presence of a base. For instance, N-alkylation has been employed in the synthesis of tetracyclic indole derivatives beilstein-journals.org. N-substitution can also be critical for controlling the outcome of reactions involving the vinyl group, such as Diels-Alder cycloadditions, by preventing competing side reactions like N-alkylation unimi.it.

N-Acylation: Acylation of the indole nitrogen can be achieved using activated carboxylic acid derivatives like acid chlorides or esters, often with phase-transfer catalysts clockss.org. Alternatively, direct N-acylation with carboxylic acids catalyzed by boric acid has been reported, offering a more economical route clockss.org. The presence of an N-substituent, such as a tosyl group, can also be utilized to direct reactivity or facilitate subsequent transformations semanticscholar.org.

Table 3: N-Functionalization of Indoles

| Reaction Type | Reagent/Catalyst | Product Type | Yield | References |

| N-Alkylation | Alkylating agent, Base | N-Alkylindoles | Good | unimi.itbeilstein-journals.org |

| N-Acylation | Carboxylic acid, Boric acid | N-Acylindoles | Moderate | clockss.org |

| N-Acylation | Acid chloride/ester, Base, Phase-transfer catalyst | N-Acylindoles | Good | clockss.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of Indole Derivatives

The indole nucleus is an electron-rich aromatic system, with the C3 position being the most susceptible to electrophilic aromatic substitution (EAS) due to the superior stability of the resulting carbocation intermediate, which is resonance-stabilized by the nitrogen lone pair bhu.ac.inrsc.orgresearchgate.net. If the C3 position is blocked, electrophilic attack typically occurs at C2, followed by C6 bhu.ac.in.

While the vinyl group is attached to the highly reactive C3 position, direct electrophilic aromatic substitution on the benzene ring of 3-vinylindole itself is less commonly reported in the provided literature compared to reactions involving the vinyl group or functionalization at other positions. However, general principles of EAS apply: electron-donating groups activate the aromatic ring towards electrophilic attack, and electron-withdrawing groups deactivate it rsc.orgquora.com. A vinyl group attached to a benzene ring generally activates the ring towards EAS and directs substitution to the ortho and para positions via resonance quora.com. The presence of the vinyl group at C3 would likely influence the electron distribution within the indole system, potentially affecting the regioselectivity and rate of EAS on the benzene portion of the molecule, although the inherent reactivity of the pyrrole (B145914) ring often dominates.

Compound List

this compound (3-Vinylindole)

N-Phenylmaleimide

Methyl acrylate

Nitroolefins

Ethenetetracarbonitrile

p-Benzoquinone

1,4-Naphthoquinone

Methyleneindolinone

1-Azadienes

N-Vinylindole (NVIn)

2-Methyl-N-vinylindole (2MNVIn)

3-Methyl-N-vinylindole (3MNVIn)

Maleic anhydride

Thiophenes

3-Ethyl-1H-indole

Indole

N-Alkylindoles

N-Acylindoles

N-methylindole

N-ethoxycarbonylindole

N-phenylsulfonylindole

3-Nitroindoles

Carbazoles

Tetrahydrocarbazoles

Pyrrolo[3,4-a]carbazole derivatives

Benzofuran-fused tetrahydropyridines

Cyclopenta[b]indole scaffold

Cyclohepta[b]indoles

Advanced Spectroscopic and Computational Analysis in 3 Ethenyl 1h Indole Research

Methodologies for Structural Elucidation and Confirmation

The unambiguous identification and characterization of 3-Ethenyl-1H-indole rely on a suite of advanced spectroscopic techniques, each offering complementary information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Stereochemical and Regiochemical Assignment

NMR spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a molecule. For this compound (C₁₀H₉N), both ¹H and ¹³C NMR provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for the indole (B1671886) N-H proton, typically observed as a broad singlet at lower field (often > 10 ppm in DMSO-d₆). The aromatic protons of the indole core would manifest as a complex multiplet pattern in the region of 6.5-8.0 ppm, reflecting their specific electronic environments and coupling interactions. Crucially, the ethenyl (vinyl) group would present characteristic signals: a proton attached to the double bond adjacent to the indole ring (vinylic CH=) would appear as a multiplet or a doublet of doublets in the range of approximately 5.5-6.5 ppm, while the terminal methylene (B1212753) protons (=CH₂) would typically show two distinct signals (doublets or a multiplet) in the range of 5.0-5.5 ppm. The regiochemistry, confirming the vinyl group's attachment at the 3-position, is deduced from the chemical shifts and coupling patterns of these protons relative to the indole ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by providing information on the carbon skeleton. The indole ring carbons would resonate in the typical aromatic region (approximately 100-140 ppm), with specific assignments for C2, C3, and the bridgehead carbons (C3a, C7a) being discernible through advanced techniques or by comparison with known indole spectra. The vinyl carbons would appear in a similar range, with the carbon directly attached to the indole ring (C=CH-) typically resonating at a more deshielded position (around 130-140 ppm) compared to the terminal methylene carbon (=CH₂), which would be observed at a slightly higher field (around 110-120 ppm).

Table 4.1.1: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity / Description | Assignment |

| ¹H | 10.0 - 11.0 | br s | Indole NH |

| ¹H | 6.5 - 7.8 | m (multiple signals) | Aromatic H |

| ¹H | 5.5 - 6.5 | m / dd | Vinylic CH |

| ¹H | 5.0 - 5.5 | dd / m | Vinylic CH₂ |

| ¹³C | 100 - 140 | s (multiple signals) | Indole C's |

| ¹³C | 110 - 140 | s | Vinylic C's |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for identifying the presence of specific functional groups within this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3400 cm⁻¹ would confirm the presence of the indole N-H stretching vibration. Aromatic C-H stretching vibrations from the indole ring would be observed around 3050-3100 cm⁻¹. The vinyl group's C-H stretching vibrations would appear in the range of 2950-3000 cm⁻¹. The C=C stretching vibrations of the indole aromatic system would typically be found between 1600-1450 cm⁻¹, while the C=C stretching of the vinyl group is expected around 1640-1600 cm⁻¹. Additionally, out-of-plane C-H bending vibrations for the terminal vinyl methylene group (=CH₂) are characteristic and usually appear around 990 cm⁻¹ and 910 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information, particularly useful for symmetric stretching modes and vibrations involving heavy atoms, which are often weak in IR. The C=C stretching of the vinyl group and the aromatic C=C bonds would be prominent in the Raman spectrum.

Table 4.1.2: Expected FT-IR Absorption Frequencies for this compound

| Functional Group / Vibration | Expected Frequency (cm⁻¹) |

| Indole N-H stretch | ~3400 (broad) |

| Aromatic C-H stretch | 3050-3100 |

| Vinyl C-H stretch | 2950-3000 |

| Aromatic C=C stretch | 1600-1450 |

| Vinyl C=C stretch | 1640-1600 |

| Vinyl =CH₂ out-of-plane bend | ~990, ~910 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is vital for determining the molecular weight and providing insights into the compound's structure through fragmentation patterns.

Molecular Ion Peak: For this compound (C₁₀H₉N), the calculated molecular weight is approximately 143.185 g/mol . Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would typically yield a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 143 or 144, respectively. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The exact mass for C₁₀H₉N is 143.07300 chemsrc.com.

Fragmentation Pattern: Fragmentation of this compound might involve the loss of hydrogen atoms (m/z 142), the vinyl group's methylene unit (loss of CH₂ to yield m/z 116), or the entire vinyl group (loss of C₂H₃ to yield m/z 116), or acetylene (B1199291) (loss of C₂H₂ to yield m/z 115), leading to characteristic fragment ions that help confirm the structural integrity and the presence of the vinyl substituent.

Table 4.1.3: Expected Mass Spectrometric Data for this compound

| Ion Type | m/z | Description |

| Molecular Ion | 143.073 | [M]⁺ (Exact Mass for C₁₀H₉N) |

| Protonated Ion | 144.081 | [M+H]⁺ (ESI) |

| Fragment Ion | 142 | [M-H]⁺ |

| Fragment Ion | 116 | [M-CH₂]⁺ or [M-C₂H₃]⁺ |

| Fragment Ion | 115 | [M-C₂H₂]⁺ |

| Indole Fragment | 117 | [Indole core fragment] |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the definitive three-dimensional structure of a compound in its crystalline state. For this compound, single-crystal X-ray diffraction would yield:

Precise Atomic Coordinates: Determining the exact position of every atom, confirming the molecular formula and connectivity.

Bond Lengths and Angles: Quantifying the geometry of the indole ring and the ethenyl substituent, including the C=C bond length of the vinyl group (expected around 1.3 Å) and bond angles.

Conformational Analysis: Revealing the spatial arrangement of the ethenyl group relative to the indole plane and any potential torsional preferences. Studies on related vinyl indoles indicate that the indole ring system itself is generally planar, with substituents potentially causing minor deviations researchgate.netnih.goviucr.org.

Crystal Packing: Illustrating intermolecular interactions such as hydrogen bonding (e.g., N-H···π or N-H···O if co-crystallized) and π-π stacking, which influence the solid-state properties. For example, studies on related indole derivatives show planarity of the indole ring and specific packing arrangements stabilized by hydrogen bonds and π-π interactions researchgate.netnih.goviucr.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system.

Absorption Maxima: this compound possesses an extended π-electron system due to the conjugation between the indole ring and the vinyl group. This conjugation is expected to result in characteristic absorption bands in the UV region. The indole moiety itself absorbs strongly in the UV range, typically with maxima around 220 nm and 270-290 nm. The addition of the vinyl group at the 3-position extends this conjugation, likely causing a bathochromic shift (shift to longer wavelengths) of these absorption bands, potentially leading to a strong absorption band in the 280-320 nm range. Studies on similar styryl indoles show absorption maxima around 335 nm rsc.org, suggesting that the vinyl indole might absorb at slightly shorter wavelengths but still in the higher UV range.

Table 4.1.5: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Expected λmax (nm) | Assignment |

| π-π* Transition | 280 - 320 | Conjugated indole and vinyl π-electron system |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods play a crucial role in complementing experimental data, predicting molecular properties, and understanding reaction mechanisms.

Density Functional Theory (DFT): DFT calculations can accurately predict the ground-state geometry of this compound, including bond lengths, bond angles, and torsional angles. These calculations can also predict vibrational frequencies, which can be directly compared with experimental FT-IR and Raman spectra, aiding in the assignment of observed bands. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies, providing theoretical UV-Vis absorption spectra that can be correlated with experimental observations. DFT can also be used to calculate NMR chemical shifts, which can be compared with experimental ¹H and ¹³C NMR data for structural verification.

Conformational Analysis: Computational methods, such as molecular mechanics or DFT, can be used to explore the potential energy surface of this compound to identify stable conformers. This is particularly relevant for the rotation around the C3-vinyl bond and the orientation of the vinyl group relative to the indole plane. Studies on related vinyl indoles have investigated their conformational preferences and their impact on reactivity acs.orgnih.gov.

Molecular Docking and ADMET Prediction: If this compound is being investigated for biological activity, computational tools like molecular docking can predict its binding affinity and mode of interaction with target biomolecules (e.g., enzymes or receptors). ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools can provide insights into its pharmacokinetic properties and drug-likeness, guiding further development. For instance, calculated properties like LogP, polar surface area (PSA), and hydrogen bond donor/acceptor counts are routinely evaluated chemscene.com.

These computational approaches provide a deeper understanding of the electronic structure, stability, and potential interactions of this compound, thereby supporting and validating the experimental findings obtained through spectroscopic analysis.

Compound List:

this compound

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the ground-state electronic structure and optimized geometries of molecules. For this compound, DFT calculations are instrumental in predicting its most stable three-dimensional structure and understanding the distribution of electrons within the molecule. These calculations typically involve employing various functional approximations (e.g., B3LYP, PBE) and basis sets to achieve accurate results. The optimized geometry serves as the foundation for further electronic structure investigations, revealing key parameters such as bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure provides insights into atomic charges, orbital energies, and electron density distribution, which are critical for predicting chemical behavior and spectroscopic properties. Studies often report calculated vibrational frequencies, which can be compared with experimental Infrared (IR) or Raman spectra to validate the optimized structure. The electronic structure analysis also helps in understanding the conjugation within the indole ring system and the vinyl substituent, influencing its optical and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Charge Transfer

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of this compound. The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability and its susceptibility to electrophilic or nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO also provides information about the most likely sites for chemical reactions. For this compound, the vinyl group and the indole nitrogen are expected to play significant roles in its FMOs. The HOMO is often localized on electron-rich regions, potentially indicating sites for electrophilic attack, while the LUMO might be localized on electron-deficient areas, suggesting sites for nucleophilic attack. FMO analysis is also valuable for understanding charge transfer processes, which are relevant in photochemistry and materials science applications.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. For this compound, MEP mapping can identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-deficient, positive potential) sites. Typically, the indole nitrogen atom and the pi-electron system of the aromatic rings are expected to exhibit regions of negative electrostatic potential, making them susceptible to interaction with electrophiles or positively charged species. Conversely, hydrogen atoms bonded to electronegative atoms or electron-deficient carbons might show positive potential. Understanding these charge distributions is vital for predicting intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are important in crystal packing and biological recognition processes.

Conformational Analysis via Molecular Dynamics and Quantum Chemical Methods

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformations) of a molecule and to understand the energy landscape associated with interconversion between these forms. For this compound, conformational analysis is important to determine the preferred orientation of the ethenyl (vinyl) group relative to the indole ring. Both molecular dynamics (MD) simulations and quantum chemical methods can be employed. MD simulations, often initiated from a DFT-optimized structure, explore the conformational space over time by simulating the molecule's movement based on classical mechanics force fields. Quantum chemical methods, such as dihedral angle scans using DFT, can then be used to refine the energies of the identified conformers and determine their relative stabilities. The presence of the vinyl group introduces the possibility of rotation around the C3-vinyl bond, leading to different rotamers. The relative stability of these conformers can influence the molecule's physical properties and its interactions with other molecules.

In Silico Studies of Ligand-Target Interactions (e.g., Molecular Docking Methodologies)

In silico studies, particularly molecular docking, are employed to predict the binding affinity and mode of interaction between this compound and potential biological targets or other molecules. Molecular docking methodologies involve computationally predicting how a ligand (in this case, this compound) fits into the binding site of a receptor or target protein. This process typically involves generating multiple possible poses of the ligand within the binding pocket and scoring them based on various interaction energies (e.g., van der Waals, electrostatic, hydrogen bonding). The results can identify key amino acid residues in the target protein that interact favorably with this compound and predict the strength of these interactions. Such studies are crucial in drug discovery and development for identifying potential therapeutic agents or understanding mechanisms of action. The specific binding modes and interaction energies provide valuable insights into the molecular basis of any observed biological activity.

Applications of 3 Ethenyl 1h Indole As a Synthetic Building Block

Construction of Complex Polycyclic Heterocyclic Systems

Indole (B1671886) derivatives are frequently utilized in the construction of polycyclic heterocyclic systems due to their inherent aromaticity and the reactivity of their substituents. The ethenyl group in 3-Ethenyl-1H-indole can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions or [2+2] cycloadditions, as well as intramolecular cyclization pathways. These reactions can lead to the formation of fused ring systems, which are characteristic of many complex polycyclic heterocycles found in natural products and synthetic pharmaceuticals. While specific examples directly employing this compound for this purpose are not detailed in the provided snippets, the general reactivity of vinyl-substituted indoles suggests this potential. researchgate.netnih.govorganic-chemistry.org

Precursor in the Synthesis of Natural Product Analogs and Scaffolds

The indole nucleus is a core structural element in a vast array of biologically active natural products, particularly alkaloids. This compound can serve as a key precursor for synthesizing analogs of these natural products or their fundamental scaffolds. The ethenyl group can be readily modified through reactions such as oxidation, reduction, or addition, allowing for the elaboration of the indole structure to mimic the complexity of natural compounds. For instance, indole derivatives are known to be crucial in the synthesis of various alkaloids and related bioactive molecules. nih.govnih.govresearchgate.net

Role in Advanced Materials Science Research

The electronic and photophysical properties inherent to the indole ring system, coupled with the reactivity of the ethenyl group, make this compound a compound of interest for advanced materials science.

Design and Synthesis of Indole-Based Functional Polymers

Indole derivatives are employed as monomers or co-monomers in the synthesis of functional polymers. The ethenyl group is amenable to polymerization via various mechanisms, including radical or coordination polymerization. Polymers incorporating indole moieties can exhibit desirable properties such as charge transport capabilities, fluorescence, and thermal stability, finding applications in organic electronics, sensors, and optoelectronic devices. While specific polymerization data for this compound is not extensively detailed, related indole-based polymers have been synthesized and characterized. benchchem.comacs.orgiosrjournals.orgresearchgate.netacs.org

Scaffold for Combinatorial Library Synthesis in Chemical Biology

Combinatorial chemistry strategies are essential for the rapid generation of diverse compound libraries, facilitating high-throughput screening in drug discovery and chemical biology. Indole derivatives are frequently utilized as core scaffolds due to their prevalence in bioactive molecules. This compound can serve as a versatile starting material for building combinatorial libraries. By employing parallel synthesis techniques, various substituents can be introduced onto the indole core or through reactions involving the ethenyl group, enabling the exploration of a wide range of chemical space. combichemistry.comstudysmarter.co.ukgoogle.comnih.govacs.org

Compound List:

this compound

3-Ethyl-7-methyl-1H-indole-2-carboxylic acid

(7-Methyl-1H-indol-3-yl)methanol

3-Ethyl-7-fluoro-1H-indole

1H-Indole, 3-(ethenylthio)-

3H-Indolium, 2-(2-(2,3-dihydro-2-methyl-1H-indol-1-yl)ethenyl)-1,3,3-trimethyl-, molybdatetungstatephosphate

2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole

(E)-3-(1H-Indol-3-yl)acrylonitrile

N-(2-hydroxy ethyl)-3-vinyl indole

N-(2-acetoxy ethyl)-3-vinyl indole

N-(2-acetoxy ethyl) indole-3-(ethenyl phenanthrene)

N-(2-(allyloxy)ethyl) indole-3-(ethenyl phenanthrene)

3-substituted-1H-indoles

2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone

2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethane-1,2-dione

3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one

2-chloro-1-(7-nitro-1H-indol-3-yl)ethenone

Poly(N-arylene diindolylmethane)s (PMDINs)

Poly(2-ethyl-3-methylindole) (2E3MPIn)

Polyindole (PIN)

3,3′-diindolylmethane

2-amino-1H-indole-3-carboxylate

Indole-based poly(ether sulfone)s (PINESs)

3-Alkynylindoles

N-methyl-1H-indole

1H-indole-3-carbaldehyde

Ethyl 1H-indole-2-carboxylate

2-(1H-Indol-3-yl)ethenamine

3-(3-Oxobutyl)-1H-indole

3-Ethyl-1H-indole derivatives

3-Cyanoacetyl Indole

Ethyl 3-Formyl-1H-indole-2-carboxylate

3-Ethynyl-1H-indole

Structure Reactivity and Structure Interaction Relationship Studies of 3 Ethenyl 1h Indole Derivatives

Influence of Substituent Effects on Ethenyl Group Reactivity and Stereoselectivity

The reactivity of the ethenyl group in 3-ethenyl-1H-indole is highly sensitive to the electronic and steric nature of substituents on the indole (B1671886) ring. These substituents can modulate the electron density of the vinyl moiety, influencing its participation in various chemical reactions, most notably cycloadditions and ene reactions.

Research has shown that 3-vinylindoles can act as dienes in Diels-Alder reactions. The presence of substituents on the indole nitrogen (N1) or the vinyl group itself can significantly impact the course of these reactions. For instance, in reactions with dienophiles like N-phenylmaleimide, 2'-substituted 3-vinyl-1H-indoles can lead to the formation of new annulated indole and carbazole (B46965) derivatives. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can activate the dienophile and promote an 'endo' stereoselectivity for the resulting cycloadducts researchgate.net.

In some cases, Michael addition can compete with the [4+2] cycloaddition pathway researchgate.net. The stereochemistry of reactions involving the ethenyl group is also a critical factor. Acid-mediated reactions of 1-substituted 3-alkenyl-1H-indoles can lead to stereoselective cyclo-dimerization, producing cyclopent[b]indoles with a specific (1,3-trans) stereochemistry researchgate.net. Furthermore, stereoselective synthesis methods, such as the Ramberg–Bäcklund reaction, have been developed to produce vinyl nitriles, where the stereochemistry (E/Z isomerism) can be controlled by the choice of base rsc.org. Cobalt(III)-catalyzed C-H homoallylation reactions of indole derivatives have been shown to produce (E)-homoallylic alcohols with excellent stereoselectivity rsc.org.

The electronic nature of substituents plays a key role. Electron-donating groups on the indole ring increase the nucleophilicity of the ethenyl group, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups decrease its nucleophilicity. Steric hindrance, particularly from bulky substituents near the reaction center, can also influence both the rate and the stereochemical outcome of reactions mdpi.com.

| Substituent Position | Substituent Type | Effect on Ethenyl Group | Impact on Reaction Type | Example Reaction Outcome |

|---|---|---|---|---|

| Indole N1 | Electron-Donating (e.g., -CH₃) | Increases nucleophilicity | Favors electrophilic addition and cycloadditions | Enhanced rate in Diels-Alder reactions |

| Indole C5 | Electron-Withdrawing (e.g., -NO₂) | Decreases nucleophilicity | Slows electrophilic addition; may favor nucleophilic attack | Reduced reactivity as a diene |

| Ethenyl C2' | Bulky Group (e.g., -C(CH₃)₃) | Steric hindrance | Can block reaction pathways or direct stereoselectivity | May favor Michael addition over cycloaddition due to steric clash in the transition state researchgate.net |

| Indole C2 | Methyl Group (-CH₃) | Steric hindrance | Can alter reaction pathway from Diels-Alder to cyclobutane (B1203170) formation | Formation of a cyclobutyl-indole instead of a typical Diels-Alder adduct researchgate.net |

Role of the Indole Nitrogen (N1) in Chemical Transformations and Molecular Recognition

The nitrogen atom at the N1 position of the indole ring is a pivotal element in defining the chemical and physical properties of this compound derivatives. Its hybridization state and the nature of its substituent dictate the molecule's reactivity, stability, and capacity for intermolecular interactions.

In its unsubstituted form, the N-H group of the indole can act as a hydrogen bond donor. This capability is crucial for molecular recognition, enabling the molecule to bind to biological targets such as proteins and enzymes through specific hydrogen bonding interactions. X-ray crystallography studies on related indole structures confirm that the N1 atom has sp² hybridization, contributing to the planarity of the indole ring system nih.govresearchgate.net.

Substitution at the N1 position has profound effects on the molecule's behavior. Attaching an N-substituent can alter the electronic distribution within the indole ring system, which in turn influences the reactivity of the ethenyl group at the C3 position researchgate.net. For example, the synthesis of N-vinyl indoles can be achieved through various methods, and the resulting N-vinyl group can participate in further reactions or influence the properties of the molecule nih.gov. The presence of a substituent on the nitrogen can also be a key factor in directing the stereochemical outcome of reactions occurring at the ethenyl group.

| N1-Substituent | Effect on N1 Atom | Impact on Chemical Transformations | Role in Molecular Recognition |

|---|---|---|---|

| -H (unsubstituted) | Acts as H-bond donor | Can be deprotonated for N-alkylation/arylation; participates in protonation reactions researchgate.net | Forms key hydrogen bonds with biological receptors |

| -CH₃ (Alkyl) | Removes H-bond donor ability; adds steric bulk | Modifies electronic properties of the indole ring, affecting ethenyl group reactivity | Prevents H-bonding at N1; interaction relies on other forces (van der Waals, π-stacking) |

| -SO₂Ph (Phenylsulfonyl) | Strongly electron-withdrawing; bulky protecting group | Deactivates the indole ring towards electrophilic attack; can be removed under specific conditions | Blocks N1 interactions; primarily used as a synthetic handle |

| -CH=CH₂ (Vinyl) | Conjugates with the indole π-system | Introduces a second reactive vinyl group, allowing for polymerization or further functionalization nih.gov | Alters the overall shape and electronic profile of the molecule for receptor binding |

Rational Design Principles for Novel this compound Derivatives

The rational design of novel this compound derivatives is a cornerstone of modern medicinal chemistry, where this scaffold is modified to create compounds with specific biological activities. Design principles are based on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

A primary strategy involves modifying the substituents at various positions on the indole scaffold to optimize binding affinity and selectivity. For instance, in the development of kinase inhibitors, a series of 3-ethynyl-1H-indazoles (structurally related to indoles) were synthesized and evaluated, revealing that specific substitutions could lead to potent and isoform-specific inhibition of the PI3K pathway nih.gov. This highlights the principle of scaffold modification, where the core structure is decorated with functional groups to enhance a desired effect.

The ethenyl group itself serves as a versatile handle for introducing diversity. It can be functionalized to create derivatives with different geometries and chemical properties. For example, the synthesis of indole-containing vinyl sulfides was pursued to create compounds with potential as enzyme inhibitors and antioxidants nih.gov. The design process often involves creating a library of related compounds to systematically probe the SAR and identify key structural features required for activity.

| Design Principle | Structural Modification | Intended Effect | Example Application Area |

|---|---|---|---|

| Scaffold Hopping/Decoration | Introduction of varied substituents on the benzene (B151609) ring (C4-C7) | To probe new binding pockets and improve selectivity | Anticancer agents, Anti-inflammatory drugs researchgate.net |

| Bioisosteric Replacement | Replacing the ethenyl group with a related linker (e.g., ethynyl, ethyl) | To improve metabolic stability or alter binding mode | Kinase inhibitors nih.gov |

| Conformational Constraint | Incorporating the ethenyl group into a new ring system (e.g., via cycloaddition) | To lock the molecule in a bioactive conformation and increase potency | Antiviral agents |

| Modulation of Physicochemical Properties | Adding polar or ionizable groups to the scaffold | To enhance solubility, permeability, and pharmacokinetic properties | Drug development for various therapeutic areas |

Computational Structure-Activity Relationship (SAR) Studies for Scaffold Modification

Computational methods are indispensable tools for guiding the rational design of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies provide valuable insights into how structural modifications influence biological activity, thereby accelerating the drug discovery process.

QSAR modeling establishes a statistical correlation between the structural properties of a series of compounds and their measured biological activity. These models can predict the activity of novel, yet-to-be-synthesized derivatives, helping to prioritize synthetic efforts. For example, 2D-QSAR modeling has been successfully applied to design and predict the antioxidant activity of novel 1H-3-indolyl derivatives, leading to the identification of compounds with potency superior to standard antioxidants like ascorbic acid researchgate.netmdpi.com. Similar QSAR studies on indole-based compounds have been used to develop inhibitors for targets like the SARS CoV 3CLpro enzyme nih.gov.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method provides a structural basis for the observed activity by revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. In the study of indole derivatives as antioxidants, molecular docking was used to propose a mechanism of action by showing how the compounds could fit into the active site of cytochrome c peroxidase mdpi.com. Computational modeling combined with SAR was also crucial in elucidating a novel binding mode for 3-ethynyl-1H-indazoles as PI3K inhibitors nih.gov.

These computational approaches allow for the virtual screening of large compound libraries and the in-silico optimization of lead compounds. By predicting the consequences of scaffold modifications, these methods reduce the time and resources required for the development of new therapeutic agents based on the this compound framework.

| Computational Method | Objective | Type of Information Generated | Impact on Scaffold Modification |

|---|---|---|---|

| QSAR | To build a predictive model relating structure to activity | Statistical equations linking molecular descriptors (e.g., logP, molar refractivity) to biological potency (e.g., IC₅₀) | Guides the design of new derivatives by predicting which substitutions are likely to increase activity researchgate.netnih.gov |

| Molecular Docking | To visualize and analyze the binding of a ligand to its receptor | Binding pose, interaction energies, identification of key amino acid residues involved in binding | Suggests specific modifications to the scaffold to enhance interactions with the target protein's active site mdpi.com |

| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups required for activity | A 3D map of features (e.g., H-bond donors/acceptors, hydrophobic centers) | Used to screen databases for new scaffolds or to design novel molecules that fit the pharmacophore model |

| ADMET Prediction | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties | In-silico prediction of drug-likeness, metabolic stability, and potential toxicity | Helps in the early-stage filtering of candidates that are likely to fail due to poor pharmacokinetic profiles |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-ethenyl-1H-indole derivatives?

- Methodological Answer : this compound derivatives are synthesized via electrophilic substitution or annulation reactions. For example, iodine-catalyzed reactions in acetonitrile (MeCN) at 40°C with 10 mol% iodine yield up to 98% efficiency . Alternatively, [4+1] annulation of aminobenzyl phosphonium salts with acrylaldehydes produces alkenylindoles, with purification via flash chromatography (PE:EA = 10:1) .

Q. How is the structure of this compound derivatives confirmed experimentally?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), HRMS, and chromatographic purity. For instance, ¹H NMR in CDCl₃ resolves vinyl proton signals at δ 6.5–7.5 ppm, while HRMS validates molecular weight (e.g., [M+H]+ calculated vs. experimental) . Melting points and IR spectroscopy further corroborate purity .

Q. What purification techniques are optimal for this compound derivatives?

- Methodological Answer : Flash chromatography with gradient elution (e.g., cyclohexane/EtOAc from 8:2 to 7:3) effectively isolates products. Silica gel columns using petroleum ether (PE) and ethyl acetate (EA) ratios (e.g., 50:1 to 12:1) resolve polar byproducts .

Advanced Research Questions

Q. How do substituents influence the antioxidant activity of this compound derivatives?

- Methodological Answer : Electron-donating groups (e.g., hydroxy, methoxy) enhance antioxidant activity by lowering bond dissociation enthalpy (BDE) and increasing HOMO energy, facilitating radical scavenging. For example, hydroxy-substituted derivatives exhibit IC₅₀ ~24 μM (comparable to vitamin E), while electron-withdrawing groups (e.g., nitro) reduce activity (IC₅₀ >63 μM) . Time-dependent DFT (TDDFT) studies correlate HOMO-LUMO gaps and dipole moments with experimental DPPH assay results .

Q. What catalytic systems enhance the yield of this compound derivatives?

- Methodological Answer : Iodine (10 mol%) in MeCN at 40°C achieves 98% yield via electrophilic cyclization, outperforming FeCl₃ (67%) or AlCl₃ (10%) . Solvent choice is critical: polar aprotic solvents (e.g., MeCN) stabilize intermediates, while acidic conditions (e.g., CH₃COOH) reduce efficiency .

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : TDDFT calculates HOMO-LUMO energies, ionization potentials, and optical band gaps to predict antioxidant mechanisms (e.g., hydrogen atom transfer vs. electron-proton transfer). For instance, a HOMO energy >−5.2 eV correlates with radical quenching efficiency . Molecular docking further assesses interactions with biological targets (e.g., enzymes or receptors) .

Q. How do researchers resolve contradictions in reported IC₅₀ values for antioxidant activity?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., DPPH concentration, solvent polarity) and substituent electronic effects. Standardizing protocols (e.g., 100 μM DPPH in ethanol) and normalizing data to reference antioxidants (e.g., vitamin E) improve reproducibility . Meta-analyses of TDDFT and experimental BDE values further clarify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.